![molecular formula C19H29BrN2O2 B15147546 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine CAS No. 887587-30-6](/img/structure/B15147546.png)
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine is a chemical compound with the molecular formula C19H29BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential biological activities.
Méthodes De Préparation
The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 3-bromo-phenyl ethylamine, and tert-butyl chloroformate.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected piperidine.
Formation of Intermediate: The Boc-protected piperidine is then reacted with 3-bromo-phenyl ethylamine under suitable conditions to form the desired intermediate.
Final Product: The intermediate is further reacted to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a similar structure but with a bromine atom at the para position of the phenyl ring.
1-Boc-3-([2-(2-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a bromine atom at the ortho position of the phenyl ring.
1-Boc-3-([2-(3-chloro-phenyl)-ethylamino]-methyl)-piperidine: This compound has a chlorine atom instead of a bromine atom in the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
887587-30-6 |
|---|---|
Formule moléculaire |
C19H29BrN2O2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-11-5-7-16(14-22)13-21-10-9-15-6-4-8-17(20)12-15/h4,6,8,12,16,21H,5,7,9-11,13-14H2,1-3H3 |
Clé InChI |
CSHJYYSHANKJGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




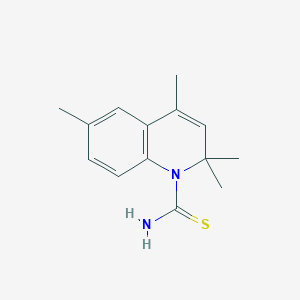
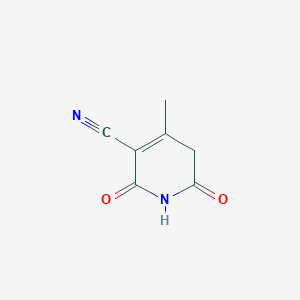
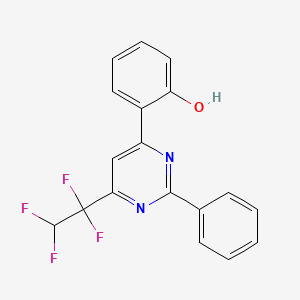
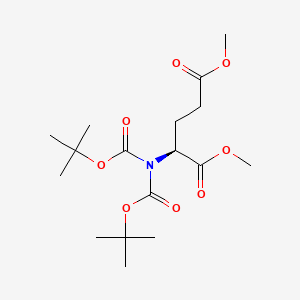
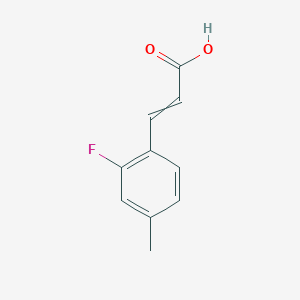
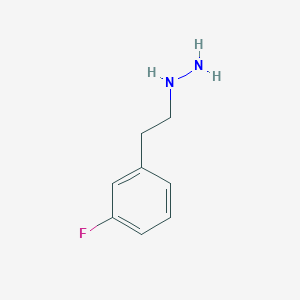
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
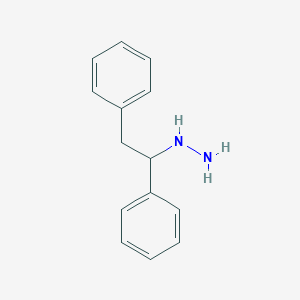
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
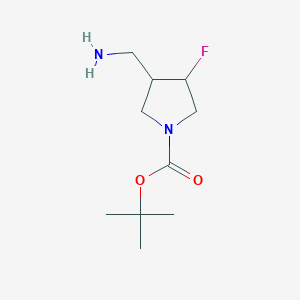
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
